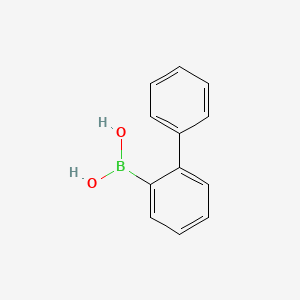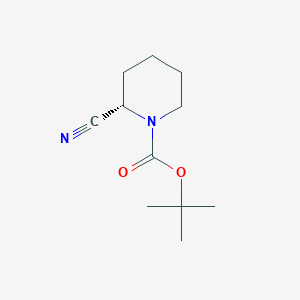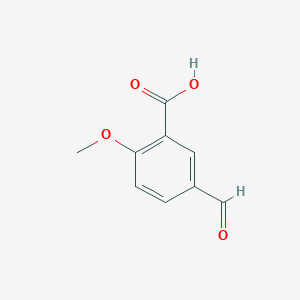
Boc-alpha-allyl-DL-Pro-OH
Vue d'ensemble
Description
Boc-alpha-allyl-DL-Pro-OH is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de peptides
Boc-alpha-allyl-DL-Pro-OH: est largement utilisé dans le domaine de la synthèse peptidique. Il sert de bloc de construction pour la synthèse de peptides contenant de la proline. Le groupe Boc (tert-butoxycarbonyle) protège la fonctionnalité amine pendant le processus de synthèse, permettant la formation sélective de liaisons peptidiques . Ce composé est particulièrement utile dans la synthèse peptidique en phase solide (SPPS), une technique utilisée pour créer des peptides de manière progressive, ancrés à une résine insoluble .
Chimie médicinale
En chimie médicinale, This compound est utilisé pour modifier la structure des peptides pharmacologiquement actifs. En incorporant cet analogue de la proline dans les peptides, les chercheurs peuvent étudier l'impact sur la stabilité du peptide, la liaison au récepteur et l'activité biologique globale. De telles modifications sont cruciales pour le développement de nouveaux agents thérapeutiques avec une efficacité améliorée et des effets secondaires réduits .
Recherche en biochimie
Les biochimistes utilisent This compound pour étudier les relations structure-fonction dans les protéines. Les analogues de la proline comme celui-ci peuvent induire des changements conformationnels dans les peptides et les protéines, qui peuvent être étudiés pour comprendre le repliement des protéines, la stabilité et les interactions avec d'autres biomolécules .
Pharmacologie
En pharmacologie, This compound trouve une application dans la conception de systèmes de prodrogues. Les prodrogues sont des dérivés inactifs de molécules médicamenteuses qui doivent subir une conversion chimique dans le corps pour libérer le médicament actif. L'introduction d'analogues de la proline dans les conceptions de prodrogues peut influencer leur stabilité métabolique et contrôler le taux de libération du médicament actif .
Science des matériaux
This compound: est également pertinent en science des matériaux, en particulier dans le développement de matériaux à base de peptides. Les attributs structurels de la proline et de ses analogues peuvent être exploités pour créer de nouveaux matériaux avec des propriétés mécaniques spécifiques ou une réponse aux stimuli environnementaux .
Génie chimique
En génie chimique, This compound est utilisé dans la synthèse de molécules complexes. Son rôle dans la facilitation de réactions spécifiques et en tant que précurseur dans la production de divers produits chimiques est précieux. La stabilité du composé dans différentes conditions en fait un agent polyvalent en chimie de procédé .
Science de l'environnement
Enfin, This compound a des applications potentielles en science de l'environnement. Par exemple, des peptides synthétisés à l'aide de ce composé pourraient être conçus pour avoir des interactions spécifiques avec les polluants, aidant les processus de biorémediation ou le développement de biosenseurs pour la surveillance environnementale .
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
Boc-alpha-allyl-DL-Pro-OH is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s Boc (tert-butoxycarbonyl) protecting group is essential for preventing unwanted reactions during peptide synthesis. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the stability and conformation of the resulting peptides .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. In some cell types, this compound has been observed to impact cell proliferation and differentiation, highlighting its potential role in cellular function and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, which may be attributed to its gradual breakdown and interaction with cellular components .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal or beneficial effects on cellular function and metabolism. Higher dosages can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range induces significant changes in cellular and physiological responses. These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to amino acid and peptide metabolism. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which facilitate its incorporation into peptides and proteins. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its bioavailability and activity. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in protein synthesis and metabolic processes. These interactions can influence the compound’s efficacy and impact on cellular function .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404818 | |
| Record name | Boc-alpha-allyl-DL-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315234-49-2 | |
| Record name | Boc-alpha-allyl-DL-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















